
5-Aminoisoquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation .
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Chemical Resolution: : This method involves five steps starting from commercially available materials. The key steps include the reduction of enamine using sodium borohydride and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective .
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Asymmetric Hydrogenation: : This alternative method involves the hydrogenation of β-ketomide intermediates. This route has been optimized to produce high yields of optically pure sitagliptin phosphate .
Industrial Production Methods
The industrial production of sitagliptin phosphate typically follows the optimized synthetic routes mentioned above. Large-scale production involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
MK0431 phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MK0431 phosphate can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
1.1 PARP-1 Inhibition
5-AIQ is primarily recognized for its ability to inhibit PARP-1, making it a valuable compound in cancer therapy and neuroprotection. Studies have shown that it effectively reduces cellular damage in models of ischemia/reperfusion injury, which is relevant for conditions such as stroke and heart attacks.
- Case Study : A study demonstrated that 5-AIQ significantly reduced renal injury in rats subjected to ischemia/reperfusion. The compound was shown to ameliorate renal dysfunction by inhibiting the inflammatory response associated with such injuries .
1.2 Neuroprotective Effects
Research indicates that 5-AIQ may provide neuroprotective benefits by mitigating oxidative stress and inflammation in the brain.
- Case Study : In a model of focal cerebral ischemia, 5-AIQ was found to influence neutrophil chemiluminescence, suggesting a reduction in oxidative stress and inflammatory responses post-injury .
Anti-Inflammatory Properties
5-AIQ has been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive immune responses.
- Case Study : A study involving BTBR mouse models of autism showed that treatment with 5-AIQ led to the upregulation of anti-inflammatory parameters while downregulating pro-inflammatory markers in T cells, indicating its potential role in managing immune abnormalities .
Drug Development and Research
5-AIQ is also utilized as a lead compound in drug development due to its favorable pharmacokinetic properties.
3.1 ADME Properties
In silico studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-AIQ:
- Solubility : Highly soluble in water.
- Gastrointestinal Absorption : High predicted absorption rates.
- Blood-Brain Barrier (BBB) Permeability : Indicates potential for central nervous system targeting .
Radioiodination for Imaging Studies
Recent advancements have explored the use of 5-AIQ as a radiotracer for imaging PARP-1 activity in cancerous tissues.
- Case Study : Research focused on the radioiodination of 5-AIQ to develop a specific tracer for imaging PARP-1 expression in colorectal carcinoma cells. This approach aims to enhance the specificity of cancer imaging techniques and improve therapeutic targeting .
Toxicological Assessments
Evaluating the safety profile of 5-AIQ is crucial for its therapeutic applications. Studies have shown that it does not exhibit genotoxicity under various testing conditions.
- Findings : Comprehensive testing according to OECD protocols indicated that 5-AIQ does not possess genotoxic activity, reinforcing its potential as a therapeutic agent without significant mutagenic risks .
Data Summary Table
Mechanism of Action
MK0431 phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor with similar effects on incretin hormones.
Saxagliptin: A DPP-4 inhibitor with a slightly different chemical structure but similar mechanism of action.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to MK0431 phosphate .
Uniqueness
MK0431 phosphate is unique due to its high potency and selectivity for DPP-4. It has a favorable safety profile and is well-tolerated in various treatment regimens. Additionally, its chemical structure allows for effective inhibition of DPP-4, leading to significant improvements in glycemic control .
Biological Activity
5-Aminoisoquinoline (5-AIQ) is a compound that has garnered significant attention due to its biological activities, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Overview of this compound
5-AIQ is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₈N₂. It is structurally related to isoquinoline and has been studied for its potential in various therapeutic applications, particularly in oncology and nephrology.
PARP-1 Inhibition :
5-AIQ acts as a selective inhibitor of PARP-1, an enzyme involved in DNA repair processes. By inhibiting PARP-1, 5-AIQ can enhance the cytotoxic effects of DNA-damaging agents like cisplatin, making it a candidate for combination therapies in cancer treatment .
Antiproliferative Effects
Research has demonstrated that 5-AIQ exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells. The half-maximal inhibitory concentration (IC₅₀) values were determined using microculture tetrazolium reduction assays, highlighting its potential as an anticancer agent .
Renal Protection
5-AIQ has shown protective effects in models of acute kidney injury (AKI). A study involving cisplatin-induced AKI in rats indicated that treatment with 5-AIQ improved renal function and reduced fibrosis during recovery. The compound significantly decreased markers of renal damage, such as N-acetyl-β-d-glucosaminidase (NAG) excretion and glucosuria, while improving creatinine clearance .
Table 1: Urinary Variables in Cisplatin-Induced AKI
Variable | Control | CisPt | CisPt + 5-AIQ |
---|---|---|---|
Proteinuria (mg/mg Cr) | 1.81 ± 0.22 | 2.05 ± 0.21 | 1.54 ± 0.16 |
Glucosuria (mg/mg Cr) | 0.37 ± 0.06 | 1.39 ± 0.48* | 0.24 ± 0.03‡ |
NAG (mU/mg Cr) | 34.6 ± 5.01 | 90.5 ± 10.1† | 37.2 ± 1.98§ |
*P<0.05; † P<0.001 compared with control; ‡ P<0.01; § P<0.001 compared with CisPt group.
Genotoxicity Studies
In evaluating the safety profile of 5-AIQ, studies have shown that it does not possess genotoxic activity in both in vitro and in vivo systems. This finding is crucial for its therapeutic application, especially considering the mutagenic potential associated with many compounds in the quinoline family .
Case Studies and Clinical Implications
Case Study: Combination Therapy
A recent study explored the use of a controlled-release nanocomposite formulation containing 5-AIQ for treating colorectal adenocarcinoma. The results suggested that this formulation enhanced the anticancer efficacy of 5-AIQ while minimizing toxicity to normal tissues . This highlights the potential for developing novel drug delivery systems that leverage the biological activity of 5-AIQ.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing 5-aminoisoquinoline (5-AIQ)?
Basic
The synthesis of 5-AIQ typically involves cyclization reactions of precursor amines or catalytic hydrogenation of nitro-substituted isoquinolines. Characterization should include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For purity assessment, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended due to its high sensitivity and specificity . Host-guest inclusion complexes with β-cyclodextrin can be studied using UV-Vis absorption and fluorescence spectroscopy to evaluate spectral shifts and prototropic behavior .
Q. How does 5-AIQ inhibit PARP-1, and what experimental models validate its efficacy?
Basic
5-AIQ acts as a competitive PARP-1 inhibitor by binding to the enzyme’s catalytic domain, preventing poly(ADP-ribose) formation. In vitro validation includes PARP activity assays using recombinant human PARP-1 and NAD⁺ as a substrate. In vivo efficacy is demonstrated in rodent models of oxidative stress or inflammation, where 5-AIQ reduces tissue damage and inflammatory markers. A key study showed no genotoxicity in bacterial reverse mutation (Ames test), chromosomal aberration, or micronucleus assays, confirming its therapeutic safety profile .
Q. What standardized protocols should be followed to assess 5-AIQ’s genotoxicity in preclinical studies?
Basic
Follow OECD Guidelines:
- Bacterial Reverse Mutation Test (OECD 471) : Use Salmonella typhimurium strains (TA98, TA100, etc.) with metabolic activation (S9 mix).
- In Vitro Chromosomal Aberration Test (OECD 473) : Employ mammalian cell lines (e.g., CHO-K1) exposed to 5-AIQ at non-cytotoxic concentrations.
- In Vivo Micronucleus Test (OECD 474) : Administer 5-AIQ orally to mice, followed by bone marrow sampling and staining with acridine orange. These protocols confirmed 5-AIQ’s lack of mutagenic or clastogenic activity .
Q. How is 5-AIQ applied in antiviral drug discovery, particularly against SARS-CoV-2 proteases?
Advanced
5-AIQ serves as a critical fragment in covalent DNA-encoded library (DEL) screens targeting SARS-CoV-2 PLpro and 3CLpro. Structural studies reveal that its aromatic core and amino group form hydrogen bonds with catalytic cysteine residues. Activity optimization involves substituting the triazine moiety with flexible linkers (e.g., methylene groups) to enhance binding. De-aromatization of the isoquinoline ring reduces inhibitory activity, underscoring the fragment’s indispensability .
Q. What strategies are effective for optimizing 5-AIQ derivatives to improve target binding and selectivity?
Advanced
- Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify key interactions between 5-AIQ and target proteins (e.g., Trypanosoma brucei nucleoside 2-deoxyribosyltransferase) .
- Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to enhance π-π stacking. Avoid bulky substituents that disrupt planar geometry.
- Linker Flexibility : Incorporate methylene or polyethylene glycol (PEG) spacers to improve conformational adaptability .
Q. How do host-guest complexes with β-cyclodextrin influence 5-AIQ’s photophysical properties?
Basic/Advanced
β-cyclodextrin forms a 1:1 inclusion complex with 5-AIQ, shifting its absorption maxima and enhancing fluorescence quantum yield. This is attributed to restricted molecular motion and reduced solvent polarity within the cyclodextrin cavity. Methods to study this include Job’s plot analysis for stoichiometry determination and time-resolved fluorescence spectroscopy to assess excited-state dynamics .
Q. What computational tools are used to predict 5-AIQ’s ADME and metabolic stability?
Advanced
In silico ADME profiling employs tools like SwissADME and Schrödinger’s QikProp to predict solubility, blood-brain barrier permeability, and cytochrome P450 interactions. Metabolic stability is assessed using human liver microsomes (HLMs) with UPLC-MS/MS to quantify parent compound depletion. Key findings indicate moderate hepatic clearance and low risk of drug-drug interactions .
Q. How does 5-AIQ enhance chemiluminescence in luminol-H₂O₂-HRP systems, and what are its analytical applications?
Methodological
5-AIQ acts as a co-catalyst in horseradish peroxidase (HRP)-mediated chemiluminescence, accelerating electron transfer between luminol radicals and H₂O₂. This is quantified using kinetic assays measuring luminescence intensity over time. Applications include immunoassays for detecting low-abundance biomarkers, where 5-AIQ improves signal-to-noise ratios by 2–3 fold .
Q. What spectroscopic techniques are suitable for studying 5-AIQ’s excited-state behavior in different solvents?
Basic
- Solvatochromism Analysis : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane, ethanol). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constant.
- Time-Dependent Density Functional Theory (TD-DFT) : Validate experimental data by simulating excited-state dipole moments and charge-transfer transitions .
Q. How can researchers address variability in 5-AIQ’s pharmacological data across studies?
Advanced
- Structural Rigor : Ensure consistent synthesis and characterization protocols to minimize batch-to-batch variability.
- Context-Specific Assays : Tailor in vitro models (e.g., cell lines, enzyme isoforms) to replicate in vivo conditions. For example, PARP-1 inhibition assays should use physiological NAD⁺ concentrations (~100 µM).
- Meta-Analysis : Pool data from multiple studies (e.g., genotoxicity, IC₅₀ values) to identify outliers and refine structure-activity relationships .
Properties
IUPAC Name |
isoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYNUOOZIKEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Record name | 5-aminoisoquinoline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150077 | |
Record name | Isoquinol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID4248661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1125-60-6 | |
Record name | 5-Aminoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Aminoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoisoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isoquinol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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